4-Amino-3-hydroxypyridine

Vue d'ensemble

Description

4-Amino-3-hydroxypyridine is a hydroxylated impurity and a metabolite of the potassium channel blocker Fampridine . It is used as a pharmaceutical intermediate .

Synthesis Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Molecular Structure Analysis

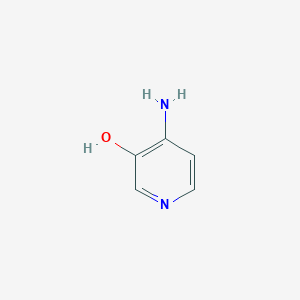

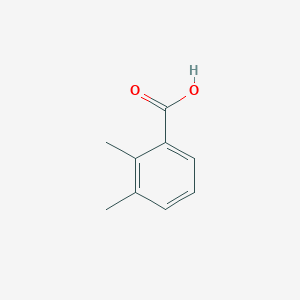

The molecular formula of 4-Amino-3-hydroxypyridine is C5H6N2O . The InChI is InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H, (H2,6,7) . The Canonical SMILES is C1=CN=CC(=C1N)O .

Chemical Reactions Analysis

The oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 has been reported . This method is promising for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-3-hydroxypyridine is 110.11 g/mol . The XLogP3-AA is -0.2 . The Hydrogen Bond Donor Count is 2 and the Hydrogen Bond Acceptor Count is 3 .

Applications De Recherche Scientifique

Chelation and Enzyme Inhibition : 3-Hydroxypyridine-4-ones, which include 4-Amino-3-hydroxypyridine, have been studied for their potential as orally active chelators of iron(III), useful in the treatment of thalassaemia. However, they also inhibit tyrosinase, an undesirable feature. Alkyl substitution at specific positions in the aromatic ring can minimize interaction with tyrosinase without significantly affecting iron(III) affinity (Hider & Lerch, 1989).

Environmental Biodegradation : In environmental research, the degradation of 4-aminopyridine, an agrichemical used as a bird repellent, generates 4-Amino-3-hydroxypyridine as an intermediate. This compound, however, accumulates as a dead-end product in certain bacterial cultures capable of degrading 4-aminopyridine (Takenaka et al., 2013).

Antibacterial Applications : In pharmaceutical research, 3-Hydroxypyridine-4-one derivatives, a group that includes 4-Amino-3-hydroxypyridine, have shown inhibitory activity against bacterial strains, specifically Staphylococcus aureus. Computational methods like MOLMAP descriptors, GA-PLS, and CP-ANN are applied to design novel derivatives with improved antibacterial activity (Sabet et al., 2012).

Spectrophotometric Analysis : 4-Amino-3-hydroxypyridine has been used in the spectrophotometric determination of osmium, forming colored complexes based on pH variations. This application is crucial in analytical chemistry for metal ion detection and analysis (Mehta et al., 1976).

Antimalarial Agents : The compound is also investigated for its antimalarial properties. By introducing basic nitrogen centers into 3-hydroxypyridin-4-ones, there's an aim to target lysosomes and intracellular acidic vacuoles, enhancing antimalarial activity (Dehkordi et al., 2008).

Microbial Metabolism : The metabolism of pyridine rings, including 4-Amino-3-hydroxypyridine, has been studied in various microorganisms. This research is crucial for understanding the biodegradation of pyridine derivatives and their impact on the environment (Watson et al., 1974).

Potential Anticancer Agents : Synthesis and investigation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, derivatives that could be formed using 4-hydroxypyridines, are being explored for their potential as anticancer agents (Temple et al., 1983).

Mixed-Ligand Metal Complexes : Studies have been conducted on mixed-ligand metal complexes of iron, cobalt, and nickel with 2-Amino-3-hydroxypyridine, which could influence the biological activity of AHP in pharmaceutical applications (Prakash & Sindhu, 1998).

Mécanisme D'action

Target of Action

It’s structurally similar compound, 4-aminopyridine, is known to block potassium channels

Mode of Action

If it acts similarly to 4-aminopyridine, it might block potassium channels, leading to an increase in the duration of action potentials . This could enhance neurotransmitter release, but this is purely speculative and needs to be confirmed by experimental studies.

Biochemical Pathways

If it acts like 4-aminopyridine, it might affect the neuronal excitability by prolonging action potentials . This could potentially influence various downstream effects related to neurotransmission.

Result of Action

If it behaves like 4-aminopyridine, it might enhance neurotransmitter release by prolonging action potentials . This could potentially lead to various physiological effects, depending on the specific neurotransmitters involved.

Action Environment

It’s worth noting that 4-aminopyridine is used as a bird repellent in crop fields and is biodegraded in the environment through an unknown mechanism

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

4-aminopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDKLFOUWUHPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52334-53-9 | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxy-4-aminopyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?

A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.

Q2: What is the metabolic fate of Dalfampridine in the human body?

A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.

Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?

A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(p-Methyl-alpha-phenylbenzyl)oxy]ethyl(dimethyl)ammonium chloride](/img/structure/B195869.png)